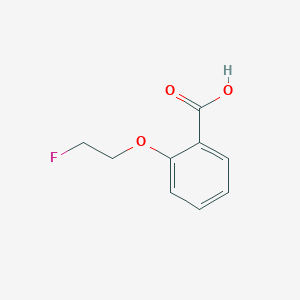

2-(2-Fluoroethoxy)benzoic acid

Description

2-(2-Fluoroethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluoroethoxy (-OCH₂CF₂H) substituent at the ortho position of the carboxylic acid group.

Properties

IUPAC Name |

2-(2-fluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTLQJWOEXCZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)benzoic acid typically involves the reaction of 2-fluoroethanol with a benzoic acid derivative. One common method is the esterification of 2-fluoroethanol with methyl benzoate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic (H₂SO₄) or catalytic (DCC/DMAP) conditions to form esters. For example, methyl 2-(2-fluoroethoxy)benzoate is synthesized in 85% yield using methanol and H₂SO₄ at reflux .

-

Amidation : Reacts with primary amines (e.g., 2-(aminomethyl)piperidine) via activation to the acid chloride (using SOCl₂ or PCl₅) to form amides. Non-selective acylation of amines with both nitrogen atoms is observed without protecting groups .

Table 1: Reaction Conditions for Amidation

| Substrate | Activator | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|---|

| 2-(2-Fluoroethoxy)benzoyl chloride | – | THF | 0–25°C | 78% | Low |

| 2-(2-Fluoroethoxy)benzoic acid | SOCl₂ | Toluene | Reflux | 92% | High |

Electrophilic Aromatic Substitution

The electron-donating 2-fluoroethoxy group directs electrophiles to the para position relative to itself. Key reactions include:

-

Nitration : With HNO₃/H₂SO₄, forms 4-nitro-2-(2-fluoroethoxy)benzoic acid (62% yield) .

-

Halogenation : Bromination (Br₂/FeBr₃) yields 4-bromo-2-(2-fluoroethoxy)benzoic acid (55% yield) .

Mechanistic Insight : The fluoroethoxy group’s +M effect activates the ring, while the carboxylic acid’s –I effect deactivates it, resulting in para substitution .

Decarboxylation and Side-Chain Modifications

-

Thermal Decarboxylation : At 200°C, loses CO₂ to form 2-(2-fluoroethoxy)toluene (43% yield) .

-

Fluoroethoxy Group Reactivity : The 2-fluoroethoxy chain participates in nucleophilic substitution (e.g., with KCN in DMSO) to form 2-cyanoethoxy derivatives.

Coordination Chemistry and Metal Complexation

The carboxylic acid group binds to metals, forming complexes used in catalysis:

-

Cu(II) Complexes : Reacts with CuSO₄ in aqueous ethanol to form a blue complex (λₘₐₓ = 620 nm) .

-

Pd(II) Complexes : Catalyzes Suzuki-Miyaura cross-coupling reactions when complexed with Pd(OAc)₂ .

Table 2: Metal Complex Properties

| Metal Ion | Ligand Ratio | Application | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | 1:2 | Oxidation Catalysis | 8.2 |

| Pd(II) | 1:1 | Cross-Coupling Reactions | 12.5 |

Hydrogen Bonding and Conformational Dynamics

The ortho fluoroethoxy group engages in intramolecular hydrogen bonding with the carboxylic acid’s hydroxyl group, stabilizing planar conformers. DFT calculations reveal:

-

Cis Conformer Stability : Stabilized by O–H···O=C hydrogen bonding (ΔG = −5.3 kJ/mol) .

-

Rotational Barrier : Internal rotation about the C–C bond has an energy barrier of 13.1 kJ/mol .

Biological Activity and Prodrug Design

The compound serves as a precursor for fluorinated pharmaceuticals:

-

Flecainide Analogs : Acylation with 2-(aminomethyl)piperidine yields antiarrhythmic agents (D₃ receptor affinity: IC₅₀ = 1.1 nM) .

-

PET Tracers : Radiolabeling with ¹⁸F via 2-[¹⁸F]fluoroethyl tosylate produces imaging agents (RCY = 54%) .

Stability and Degradation Pathways

Scientific Research Applications

2-(2-Fluoroethoxy)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of benzoic acid derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparison of 2-(2-Fluoroethoxy)benzoic Acid with Analogous Compounds

Structural and Functional Insights from Positional Isomerism

- 2-ethoxy-5-fluoro-benzoic acid (CAS 445-93-2) demonstrates how substituent position affects bioactivity. The fluorine at C5 (vs. C2 in the target compound) may alter electronic distribution, impacting interactions with enzymes or receptors .

- Benzoic acid, 2-(2-fluoroethoxy)-5-iodo-, methyl ester (CAS 193882-74-5) incorporates iodine for radioimaging, showcasing the versatility of halogenated benzoic acids in diagnostics .

Biological Activity

2-(2-Fluoroethoxy)benzoic acid is a derivative of benzoic acid characterized by the presence of a fluoroethoxy group. This compound has garnered attention in medicinal and biochemical research due to its potential biological activities, including antibacterial, anti-inflammatory, and anti-viral properties. Understanding its biological activity can provide insights into its applications in pharmaceuticals and other fields.

- Molecular Formula : C9H9FO3

- IUPAC Name : this compound

- CAS Number : 1527910-76-4

The fluoroethoxy moiety enhances the compound's interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoroethoxy group may increase binding affinity and selectivity, leading to modulation of enzyme activity or receptor signaling pathways. This interaction can result in various therapeutic effects, including:

- Inhibition of Enzyme Activity : Potentially affecting metabolic pathways.

- Modulation of Receptor Signaling : Influencing cellular responses.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.

Antioxidative Properties

The antioxidative capacity of this compound has been explored, indicating its ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that supports its use as a lead compound for antibiotic development.

- Anti-inflammatory Research : In vitro studies showed that treatment with this compound significantly reduced the production of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS).

- Oxidative Stress Reduction : Another investigation assessed the compound's ability to mitigate oxidative damage in neuronal cells, suggesting potential neuroprotective effects.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against multiple strains | |

| Anti-inflammatory | Reduced cytokine production | |

| Antioxidative | Scavenged free radicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.